
Ethyl azepane-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl Azepane-3-Carboxylate Hydrochloride is an intermediate used to prepare aminoisobutyryltryptophanylnipecotate as a short-duration growth hormone secretion stimulant . It has a molecular formula of C9H18ClNO2 .
Molecular Structure Analysis
The InChI code for Ethyl Azepane-3-Carboxylate Hydrochloride is 1S/C9H17NO2.ClH/c1-2-12-9(11)8-5-3-4-6-10-7-8;/h8,10H,2-7H2,1H3;1H . This indicates the presence of an ethyl group (C2H5), an azepane ring (C7H13N), a carboxylate group (CO2), and a hydrochloride group (ClH).Physical And Chemical Properties Analysis
Ethyl Azepane-3-Carboxylate Hydrochloride has a molecular weight of 207.7 . It appears as a pale-yellow to yellow-brown sticky oil to solid at normal temperatures . It has a density of 0.982 g/cm3, a boiling point of 235.933 °C at 760 mmHg, and a refractive index of 1.447 .科学的研究の応用
Bioremediation Applications
Ethyl azepane-3-carboxylate hydrochloride is related to azepane derivatives that are explored for various scientific applications, including bioremediation. A study on the thiocarbamate herbicide molinate, which shares structural similarities with ethyl azepane derivatives, highlighted the use of biotechnological approaches for environmental restoration. Bioremediation processes involving the breakdown of harmful substances through microencapsulation of molinate hydrolase demonstrate the potential for ethyl azepane derivatives in environmental management. The development and validation of analytical methods to quantify herbicide degradation underscore the importance of these compounds in sustainable farming and environmental protection (Paiva et al., 2015).
Corrosion Inhibition
Research on triazepines carboxylate compounds, which are structurally related to ethyl azepane-3-carboxylate hydrochloride, has demonstrated their effectiveness as corrosion inhibitors. These compounds have been shown to significantly reduce the corrosion of mild steel in acidic environments, indicating the potential for ethyl azepane derivatives in protecting metals against corrosion. This application is particularly relevant in industries where metal longevity and integrity are crucial (Alaoui et al., 2018).
Synthetic Chemistry
Ethyl azepane-3-carboxylate hydrochloride and its derivatives find extensive use in synthetic chemistry, serving as key intermediates in the synthesis of various complex molecules. For instance, the synthesis of benzazepine compounds from azepane derivatives showcases the versatility of these compounds in constructing pharmacologically relevant structures. Such synthetic strategies enable the development of novel therapeutic agents and contribute to the advancement of medicinal chemistry (Yadav et al., 2004).
Drug Development
Azepane-based motifs, including ethyl azepane-3-carboxylate hydrochloride, are significant in drug development due to their pharmacological diversity. These compounds have been incorporated into various drugs approved by the FDA for treating different diseases. The structural diversity and pharmacological properties of azepane derivatives make them valuable in discovering new therapeutic agents. Their applications span anti-cancer, anti-tubercular, anti-Alzheimer's disease, antimicrobial agents, and more, highlighting their broad potential in medicinal chemistry (Zha et al., 2019).
Safety And Hazards
The safety information for Ethyl Azepane-3-Carboxylate Hydrochloride includes hazard statements H302, H315, H319, and H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves and eye/face protection, and rinsing cautiously with water in case of eye contact .
将来の方向性
While specific future directions for Ethyl Azepane-3-Carboxylate Hydrochloride are not mentioned in the search results, it’s worth noting that the study of similar compounds, such as indole derivatives, has attracted increasing attention in recent years due to their significant role in cell biology and potential for treating various disorders .
特性
IUPAC Name |
ethyl azepane-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)8-5-3-4-6-10-7-8;/h8,10H,2-7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKFELCUZZLWMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCNC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl azepane-3-carboxylate hydrochloride | |
CAS RN |
1427502-19-9 |
Source


|
| Record name | 1H-Azepine-3-carboxylic acid, hexahydro-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427502-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[Bis[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B579929.png)
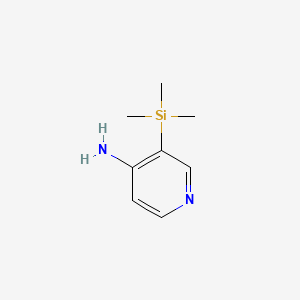
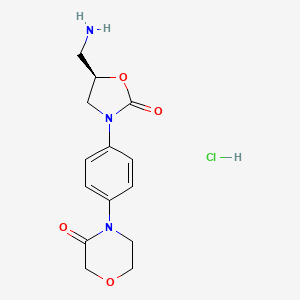
![1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B579933.png)

![2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene](/img/structure/B579939.png)
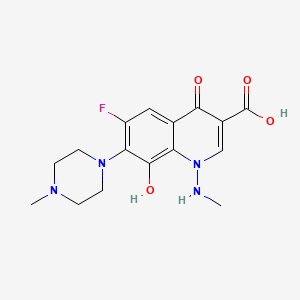
![(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B579942.png)
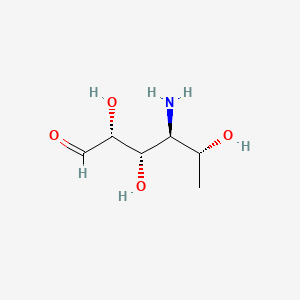
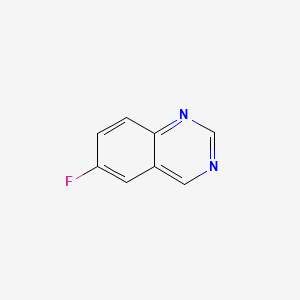
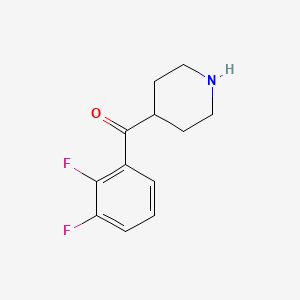
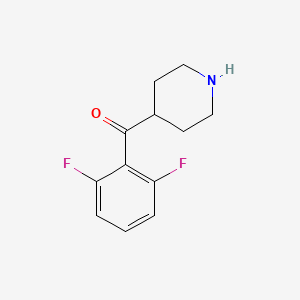
![2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B579952.png)